molecular formula C20H17N3O3 B10867255 4-hydroxy-3-{(E)-[(1-propyl-1H-benzimidazol-2-yl)imino]methyl}-2H-chromen-2-one

4-hydroxy-3-{(E)-[(1-propyl-1H-benzimidazol-2-yl)imino]methyl}-2H-chromen-2-one

Cat. No.: B10867255
M. Wt: 347.4 g/mol
InChI Key: YCPUXIOJKHGUHP-CIAFOILYSA-N
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Description

4-HYDROXY-3-{[(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)IMINO]METHYL}-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a benzimidazole moiety linked to a chromen-2-one structure through an imino-methyl bridge. The compound exhibits significant biological activities, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-HYDROXY-3-{[(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)IMINO]METHYL}-2H-CHROMEN-2-ONE typically involves the condensation of 4-hydroxy-2H-chromen-2-one with 1-propyl-1H-benzimidazole-2-carbaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid or sodium hydroxide, to facilitate the formation of the imino-methyl linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification through recrystallization or chromatography to ensure the desired purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4-HYDROXY-3-{[(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)IMINO]METHYL}-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketone or aldehyde derivatives (oxidation), amine derivatives (reduction), and halogenated or alkylated derivatives (substitution) .

Scientific Research Applications

4-HYDROXY-3-{[(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)IMINO]METHYL}-2H-CHROMEN-2-ONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-HYDROXY-3-{[(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)IMINO]METHYL}-2H-CHROMEN-2-ONE involves its interaction with various molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, it may inhibit oxidoreductase enzymes, thereby exerting antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-HYDROXY-3-{[(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)IMINO]METHYL}-2H-CHROMEN-2-ONE lies in its combined chromen-2-one and benzimidazole structures, which confer a unique set of chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound in scientific research .

Properties

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

4-hydroxy-3-[(E)-(1-propylbenzimidazol-2-yl)iminomethyl]chromen-2-one

InChI

InChI=1S/C20H17N3O3/c1-2-11-23-16-9-5-4-8-15(16)22-20(23)21-12-14-18(24)13-7-3-6-10-17(13)26-19(14)25/h3-10,12,24H,2,11H2,1H3/b21-12+

InChI Key

YCPUXIOJKHGUHP-CIAFOILYSA-N

Isomeric SMILES

CCCN1C2=CC=CC=C2N=C1/N=C/C3=C(C4=CC=CC=C4OC3=O)O

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1N=CC3=C(C4=CC=CC=C4OC3=O)O

Origin of Product

United States

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